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This guide provides a comprehensive assessment of the translational potential of BCM-599, a
combination therapy of the Bruton's tyrosine kinase (BTK) inhibitor elsubrutinib and the Janus
kinase (JAK) inhibitor upadacitinib, also known as ABBV-599. The combination was
investigated for the treatment of autoimmune diseases, primarily Rheumatoid Arthritis (RA) and
Systemic Lupus Erythematosus (SLE). This document objectively compares the performance
of BCM-599 with its monotherapy components and placebo, supported by experimental data
from Phase 2 clinical trials.

Executive Summary

Clinical evidence suggests that the therapeutic efficacy of BCM-599 (elsubrutinib in
combination with upadacitinib) is predominantly driven by the JAK inhibitor, upadacitinib. In
both Rheumatoid Arthritis and Systemic Lupus Erythematosus, the addition of the BTK inhibitor
elsubrutinib did not demonstrate a significant synergistic or additive effect on the primary
efficacy endpoints compared to upadacitinib monotherapy. Consequently, the translational
potential of the BCM-599 combination therapy is questionable, with upadacitinib monotherapy
emerging as the more promising therapeutic strategy for these indications.
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Data Presentation

Rheumatoid Arthritis (RA) - Phase 2 Study
(NCT03682705)

The following table summarizes the key efficacy outcomes from a Phase 2, multicentre, double-
blind, randomized controlled trial in patients with active RA who had an inadequate response or
intolerance to biological therapies.[1]

Table 1: Efficacy of BCM-599 in Rheumatoid Arthritis at Week 12[1]

Change
from ACR20 ACR50 ACR70
Treatment ..
G N Baseline in Response Response Response
rou
P DAS28-CRP (%) (%) (%)
(Mean * SE)
BCM-599
(elsubrutinib
60 mg + 62 -2.10 £0.13 68 40 23
upadacitinib
15 mg)
Upadacitinib
40 -2.13 +£0.16 70 45 25
15 mg
Elsubrutinib
41 -1.13+0.16 46 17 5
60 mg
Placebo 19 -0.86 £ 0.22 32 11 0

*DAS28-CRP: Disease Activity Score of 28 joints with C-reactive protein. A greater negative
change indicates more improvement. *ACR20/50/70: American College of Rheumatology
20%/50%/70% improvement criteria.

Systemic Lupus Erythematosus (SLE) - Phase 2 SLEek
Study (NCT03978520)
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The SLEek study evaluated the efficacy and safety of BCM-599 and its components in adults
with moderately to severely active SLE. The low-dose BCM-599 and elsubrutinib monotherapy
arms were discontinued due to lack of efficacy.[2][3]

Table 2: Efficacy of BCM-599 in Systemic Lupus Erythematosus at Week 48[2][3][4]

Treatment . SRI-4 BICLA LLDAS
Group Response (%) Response (%) Attainment (%)
BCM-599 High
Dose
(elsubrutinib 60
68 63.2 55.9 52.9
mg +

upadacitinib 30

mg)
Upadacitinib 30
62 69.4 62.9 54.8
mg
Placebo 75 40.0 32.0 30.7

*SRI-4: SLE Responder Index-4. *BICLA: BILAG-based Composite Lupus Assessment.
*LLDAS: Lupus Low Disease Activity State.

Signaling Pathways

The therapeutic rationale for BCM-599 was to target two distinct and non-overlapping signaling
pathways implicated in the pathogenesis of autoimmune diseases.[2]

Upadacitinib: JAK-STAT Signaling Pathway Inhibition

Upadacitinib is a selective JAK1 inhibitor.[5][6][7] It blocks the phosphorylation and activation of
Signal Transducers and Activators of Transcription (STATs), thereby modulating the signaling of
multiple pro-inflammatory cytokines involved in autoimmune responses.[7][8][9]
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Upadacitinib's inhibition of the JAK-STAT pathway.

Elsubrutinib: BTK Signaling Pathway Inhibition
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Elsubrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-
cell receptor (BCR) signaling pathway.[10][11] Inhibition of BTK is intended to block B-cell
activation and proliferation, which are central to the pathology of many autoimmune diseases.
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Elsubrutinib's inhibition of the BTK signaling pathway.

Experimental Protocols
Phase 2 Study in Rheumatoid Arthritis (NCT03682705)
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Study Design: A multicentre, double-blind, parallel-group, dose-exploratory, randomized,
controlled, phase 2 trial.[1]

Participants: Patients aged 18 years or older with active rheumatoid arthritis and an
inadequate response or intolerance to biological disease-modifying antirheumatic drugs
(bDMARDS).[1]

Intervention: Patients were randomly assigned to receive daily oral BCM-599 (upadacitinib
15 mg plus elsubrutinib 60 mg), elsubrutinib (at various doses), upadacitinib 15 mg, or
placebo.[1]

Primary Endpoint: The primary endpoint was the change from baseline in the Disease
Activity Score of 28 joints with C-reactive protein (DAS28-CRP) at week 12.[1]

Workflow:
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Workflow of the Phase 2 RA clinical trial.

Phase 2 SLEek Study in Systemic Lupus Erythematosus
(NCT03978520)

» Study Design: A phase 2, randomized, placebo-controlled, parallel-group, multicenter study.

[2]
» Participants: Adult patients with moderately to severely active SLE.[2]

¢ Intervention: Patients were randomized to receive once-daily BCM-599 high dose
(elsubrutinib 60 mg + upadacitinib 30 mg), BCM-599 low dose, elsubrutinib 60 mg,
upadacitinib 30 mg, or placebo.[2]

e Primary Endpoint: The proportion of patients achieving an SLE Responder Index-4 (SRI-4)
response and a steroid dose of < 10 mg/day at week 24.[2][3]

o Workflow:
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Workflow of the Phase 2 SLEek clinical trial.

Conclusion

The available clinical data from Phase 2 trials in both Rheumatoid Arthritis and Systemic Lupus
Erythematosus indicate that the combination therapy BCM-599 (elsubrutinib and upadacitinib)
does not offer a significant clinical benefit over upadacitinib monotherapy. The improvements in
disease activity were primarily attributed to the potent JAK1 inhibition by upadacitinib. While the
inhibition of BTK by elsubrutinib is a valid therapeutic strategy in autoimmune diseases, in
these studies, it did not translate to enhanced efficacy when combined with upadacitinib.
Therefore, from a translational perspective, further development of the BCM-599 combination
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for these indications appears to have low potential for success. The focus for treating RA and
SLE is likely to remain on upadacitinib as a monotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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